Ac-Cys-Ile-Phe(4-NO2)-Lys-Tyr-Tyr

Description

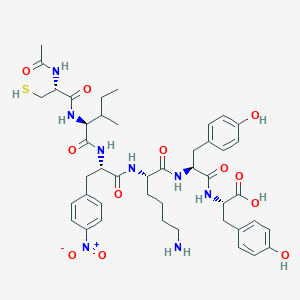

Ac-Cys-Ile-Phe(4-NO2)-Lys-Tyr-Tyr (abbreviated as Ac-CIYKF(4-NO2)Y in some literature) is a synthetic linear peptide analog designed to inhibit Src tyrosine kinase, a critical enzyme involved in cellular signaling pathways related to proliferation, differentiation, and apoptosis . The peptide features a nitro group (-NO2) at the para position of the phenylalanine (Phe) residue, a modification shown to enhance its inhibitory potency. Its molecular structure includes acetylated N-terminal cysteine (Ac-Cys), followed by isoleucine (Ile), nitro-substituted Phe, lysine (Lys), and two tyrosine (Tyr) residues.

Key biochemical studies reveal that the nitro group at Phe(4-NO2) significantly improves binding affinity to Src kinase, with an IC50 value of 0.53 μM (Table 1), making it one of the most potent analogs in its class . This modification alters the peptide’s electronic and steric properties, facilitating interactions with hydrophobic pockets and catalytic domains of the kinase.

Properties

Molecular Formula |

C44H58N8O12S |

|---|---|

Molecular Weight |

923.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-6-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C44H58N8O12S/c1-4-25(2)38(51-42(59)37(24-65)46-26(3)53)43(60)49-35(21-27-8-14-30(15-9-27)52(63)64)40(57)47-33(7-5-6-20-45)39(56)48-34(22-28-10-16-31(54)17-11-28)41(58)50-36(44(61)62)23-29-12-18-32(55)19-13-29/h8-19,25,33-38,54-55,65H,4-7,20-24,45H2,1-3H3,(H,46,53)(H,47,57)(H,48,56)(H,49,60)(H,50,58)(H,51,59)(H,61,62)/t25?,33-,34-,35-,36-,37-,38-/m0/s1 |

InChI Key |

IFJPPNMSIWSRDX-LBNFHWTGSA-N |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CS)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CS)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Inhibitory Potency (IC50) of Selected Peptide Analogs Against Active Src Kinase

| Compound | IC50 (μM) | Key Structural Feature |

|---|---|---|

| Ac-CIYKYY (1) | 400 | Parent compound, no nitro group |

| Ac-CIYKF(4-NO2)Y (2) | 0.53 | Single nitro group at Phe(4-NO2) |

| Ac-CIF(4-NO2)KYY (5) | 1.5 | Nitro group at Phe(4-NO2) in position 3 |

| Ac-CIYKF(4-NO2)F(4-NO2)Y (9) | 1.4 | Two nitro groups at Phe residues |

| Ac-CIYKF(4-Cl)Y (14) | 7.3 | Chlorine substituent at Phe(4-Cl) |

| Ac-CIYKF(4-I)Y (15) | 0.78 | Iodine substituent at Phe(4-I) |

Key Observations:

Nitro Group Superiority: Compounds with a nitro group (e.g., 2, 5, 9) exhibit 10–750× higher potency than the parent compound (1), emphasizing the critical role of the -NO2 moiety .

Positional Sensitivity : The placement of the nitro group matters. For example, compound 5 (nitro at position 3) has an IC50 of 1.5 μM, while compound 2 (nitro at position 4) achieves 0.53 μM, suggesting optimal positioning near Lys and Tyr residues enhances binding .

Multi-Substitution Effects : Compound 9, with two nitro groups, shows only marginally better activity (IC50 = 1.4 μM) than compound 2, indicating diminishing returns with additional substitutions .

Halogen Substitutions : Chlorine (14) and iodine (15) at Phe(4) improve activity but are less effective than nitro, with IC50 values of 7.3 μM and 0.78 μM, respectively .

Comparison with Antifungal Peptides and Small Molecules

While Ac-CIYKF(4-NO2)Y is primarily a kinase inhibitor, structural parallels exist with antifungal compounds featuring nitro or halogenated aromatic groups:

- 4-NO2 in Antifungal Agents: Compounds like 4i and 4q (from and ) demonstrate that a para-nitro group on phenyl rings enhances activity against Phytophthora infestans, mirroring the potency trends seen in Src kinase inhibitors .

- Contradictory Findings : However, in phenylthiazole derivatives (), a para-nitro group (compound E7) reduces antifungal activity against Magnaporthe oryzae, highlighting context-dependent effects of nitro substitutions .

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with selecting a resin compatible with Fmoc/tBu chemistry. Polystyrene-based resins functionalized with Rink amide or Wang linkers are preferred for C-terminal amide or acid formation, respectively. For Ac-Cys-Ile-Phe(4-NO2)-Lys-Tyr-Tyr, a Rink amide resin is typically employed to yield the C-terminal amide. The first amino acid (Cys) is attached via its carboxyl group using diisopropylcarbodiimide (DIC) and OxymaPure as coupling reagents, ensuring minimal racemization.

Iterative Coupling Cycles

Each subsequent amino acid is added using Fmoc-protected derivatives. Key considerations include:

-

Nitro-Phenylalanine Handling : The 4-nitro group on phenylalanine remains stable under standard SPPS conditions but requires protection during side-chain deprotection steps. The nitro group’s electron-withdrawing properties necessitate mild acidic conditions during final cleavage to prevent reduction.

-

Cysteine Protection : Cys is protected with a trityl (Trt) group, which is selectively removed during cleavage while preserving disulfide bond potential.

-

Lysine and Tyrosine Protection : Lysine employs a tert-butyloxycarbonyl (Boc) group, while tyrosine uses a tert-butyl (tBu) ether, both cleaved concurrently during final TFA treatment.

Coupling efficiency is monitored via Kaiser tests, with double couplings performed for sterically hindered residues like Ile and Phe(4-NO2).

Side-Chain Protection and Stability

Protecting Group Strategy

Optimal side-chain protection ensures high yields and minimizes side reactions:

The nitro group on phenylalanine remains unprotected due to its inherent stability under SPPS conditions but requires careful handling during final cleavage to avoid reduction.

Cleavage and Deprotection Protocols

Final Cleavage Cocktail Composition

The peptide-resin is treated with a trifluoroacetic acid (TFA)-based cocktail to simultaneously cleave the peptide from the resin and remove side-chain protections. A typical formulation includes:

-

TFA (95%) : Primary cleavage agent.

-

Water (2.5%) : Scavenges tert-butyl cations.

-

Triisopropylsilane (TIS, 1.25%) : Reduces carbocation side reactions.

-

Ethanedithiol (EDT, 1.25%) : Prevents alkylation of cysteine and tyrosine.

Reaction times are limited to 2–3 hours to minimize nitro group reduction or tyrosine sulfonation.

Purification and Characterization

Chromatographic Techniques

Purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water with 0.1% TFA. The nitro group’s hydrophobicity increases retention time, necessitating gradients starting at 20% acetonitrile. Industrial-scale processes may use ion-exchange chromatography for preliminary purification.

Analytical Validation

-

Mass Spectrometry : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight (expected m/z: 923.0 for [M+H]+).

-

Purity Assessment : Analytical HPLC at 214 nm ensures >95% purity, critical for biological applications.

Comparative Analysis of Synthetic Routes

Industrial vs. Laboratory-Scale Synthesis

| Parameter | Industrial Process | Laboratory-Scale Process |

|---|---|---|

| Resin Loading | 0.2–0.5 mmol/g (high capacity) | 0.1–0.3 mmol/g |

| Coupling Time | 10–20 minutes (automated) | 30–60 minutes (manual) |

| Cleavage Duration | 1.5 hours | 2–3 hours |

| Yield (Crude) | 70–85% | 50–65% |

Automated synthesizers enhance reproducibility but require optimized coupling protocols for nitro-containing residues.

Challenges and Mitigation Strategies

Nitro Group Reduction

The nitro group on Phe(4-NO2) may undergo partial reduction to an amine under prolonged TFA exposure. Mitigation includes:

Q & A

Q. What steps ensure reproducibility in synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.